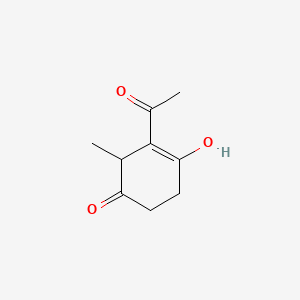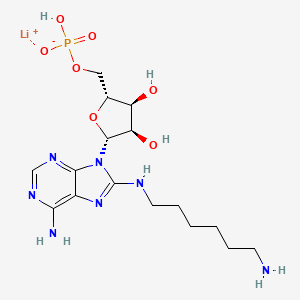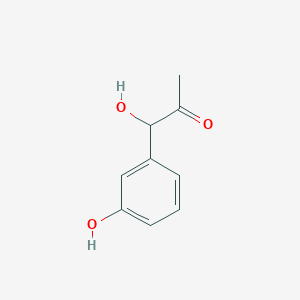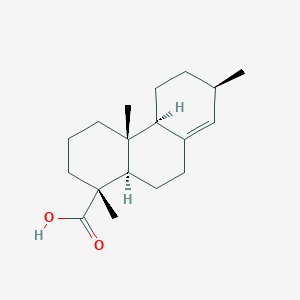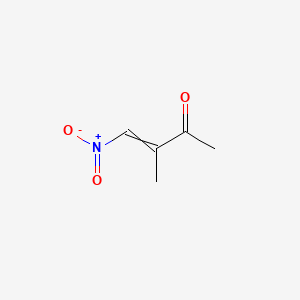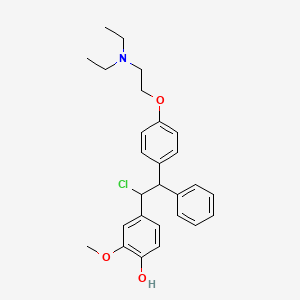
p-Nitrophenyl sophoroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl sophoroside is a glycoside derivative of p-nitrophenol and sophorose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-nitrophenyl sophoroside typically involves the condensation of tetra-O-acetyl-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside. This reaction is followed by appropriate deblocking reactions to yield an approximately equimolar mixture of this compound and p-nitrophenyl laminarabioside . The two glycosides are then separated and isolated in pure form by cellulose-column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrophenyl sophoroside can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, reduction reactions yield p-aminophenyl sophoroside, while substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
p-Nitrophenyl sophoroside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycoside reactions and mechanisms.
Biology: It serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of p-nitrophenyl sophoroside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol and sophorose. This reaction is often used to study enzyme kinetics and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrophenyl laminarabioside: Another glycoside derivative of p-nitrophenol, similar in structure but with different sugar moieties.
p-Nitrophenyl glucoside: A simpler glycoside with a single glucose unit.
Uniqueness
p-Nitrophenyl sophoroside is unique due to its specific sugar moiety, sophorose, which is relatively rare compared to other sugars like glucose. This uniqueness makes it valuable for studying specific carbohydrate-protein interactions and enzyme mechanisms .
Propiedades
Fórmula molecular |
C18H25NO13 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Clave InChI |
ZGWCYKZKLZNQQX-GSPJEIBNSA-N |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


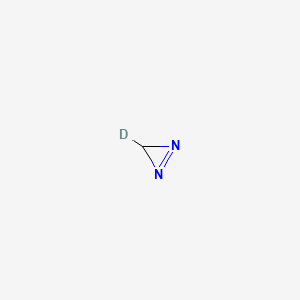
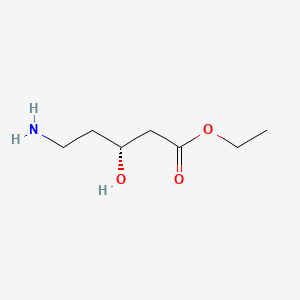
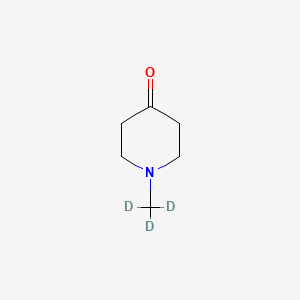
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
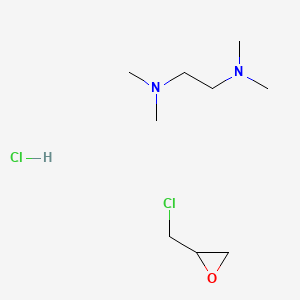
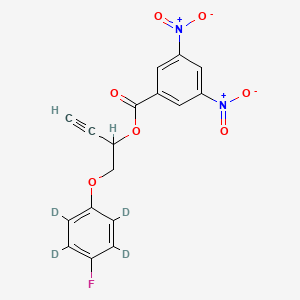
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
